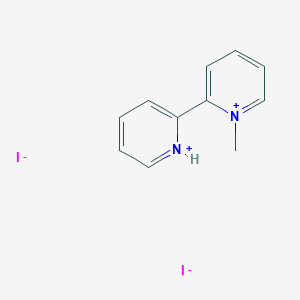

2,2'-Bipyridinium, 1-methyl-, iodide

描述

2,2’-Bipyridinium, 1-methyl-, iodide is a quaternary ammonium salt derived from 2,2’-bipyridine. This compound is known for its electrochemical properties and is used in various scientific applications, particularly in the field of electrochemistry. The presence of the methyl group on the nitrogen atom significantly influences its chemical behavior and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bipyridinium, 1-methyl-, iodide typically involves the alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

2,2’-Bipyridine+Methyl Iodide→2,2’-Bipyridinium, 1-methyl-, iodide

Industrial Production Methods

On an industrial scale, the production of 2,2’-bipyridinium, 1-methyl-, iodide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

化学反应分析

Types of Reactions

2,2’-Bipyridinium, 1-methyl-, iodide undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to form radical species.

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

Reduction: Commonly performed using electrochemical methods or chemical reducing agents such as sodium borohydride.

Oxidation: Typically carried out using oxidizing agents like potassium permanganate or electrochemical oxidation.

Substitution: Metathesis reactions can be conducted using silver nitrate or other suitable silver salts to replace the iodide ion.

Major Products

Reduction: Formation of radical cations and neutral bipyridine species.

Oxidation: Generation of higher oxidation state bipyridinium compounds.

Substitution: Formation of bipyridinium salts with different anions.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂N₂I₂

- Structure : The compound features a bipyridinium structure where one nitrogen atom in the bipyridine framework is methylated. This configuration allows for distinct electrochemical behavior and interactions with other molecules.

Electrochemical Studies

1-methyl-4,4'-bipyridinium iodide is widely used in electrochemical research due to its ability to participate in electron transfer reactions. It serves as a model compound for studying:

- Electron Transfer Mechanisms : MV²⁺ is utilized as an electron acceptor in various studies to understand the kinetics and thermodynamics of electron transfer processes in biological systems and synthetic reactions.

- Biosensors : The compound's electrochemical activity makes it suitable for developing biosensors that detect biomolecules through electron transfer mechanisms.

Biological Applications

The compound has demonstrated antimicrobial properties, disrupting cellular membranes and interfering with metabolic processes in microorganisms. This activity positions it as a potential candidate for:

- Antimicrobial Agents : Research indicates that 1-methyl-4,4'-bipyridinium iodide can effectively combat various bacterial strains, making it useful in pharmaceutical applications.

- Bioelectronic Devices : Its ability to facilitate electron transfer processes is leveraged in bioelectronic devices, enhancing their performance and efficiency.

Catalytic Applications

Recent studies have highlighted the potential of bipyridinium salts as catalysts in organic synthesis:

- Functional Group Transfer Reagents : These compounds can act as phase-transfer catalysts and ionic liquids, facilitating various organic transformations .

- Aza-Diels-Alder Reactions : Bipyridinium salts have been shown to catalyze aza-Diels-Alder reactions effectively, yielding high product yields .

Case Study 1: Electrochemical Properties

A study focused on the electrochemical properties of N-methyl-2,2'-bipyridinium iodide revealed significant insights into its redox behavior. The findings indicated that the methyl substituent at the nitrogen atom substantially influences the compound's electrochemical characteristics, affecting its stability and reactivity .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of 1-methyl-4,4'-bipyridinium iodide demonstrated its potential against resistant bacterial strains. The mechanism was identified as membrane disruption leading to cell lysis, providing a pathway for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Ethyl-4,4'-bipyridinium bromide | Quaternary Ammonium Salt | Different alkyl chain; used in similar applications |

| 1-Methyl-2,2'-bipyridinium iodide | Quaternary Ammonium Salt | Different substitution pattern; distinct reactivity |

| 1-Methyl-3-(trifluoromethyl)-pyridinium iodide | Quaternary Ammonium Salt | Presence of trifluoromethyl group; altered electronic properties |

This table illustrates how structural variations among bipyridinium salts can lead to differences in solubility, reactivity, and application potential.

作用机制

The mechanism of action of 2,2’-bipyridinium, 1-methyl-, iodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. The presence of the methyl group on the nitrogen atom influences the electron density and redox potential of the compound, thereby affecting its reactivity and stability .

相似化合物的比较

Similar Compounds

- 2,2’-Bipyridinium, 1,1’-dimethyl-, iodide

- 4,4’-Bipyridinium, 1-methyl-, iodide

- 1,10-Phenanthroline, 1-methyl-, iodide

Uniqueness

2,2’-Bipyridinium, 1-methyl-, iodide is unique due to its specific electrochemical properties and the influence of the methyl group on its nitrogen atom. This structural feature distinguishes it from other bipyridinium compounds, providing distinct redox potentials and reactivity patterns .

生物活性

2,2'-Bipyridinium, 1-methyl-, iodide, commonly referred to as 1-methyl-4,4'-bipyridinium iodide, is a quaternary ammonium compound characterized by its unique bipyridinium structure. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and potential applications in biosensors and bioelectronic devices.

- Molecular Formula : C₁₀H₁₁N₂I

- Structure : The compound consists of a bipyridine framework with a methyl group attached to one of the nitrogen atoms. This configuration allows for distinctive electrochemical properties that are significant in various applications.

Antimicrobial Properties

Research indicates that 1-methyl-4,4'-bipyridinium iodide exhibits notable antimicrobial activity . Its mechanism primarily involves:

- Disruption of Cellular Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Interference with Metabolic Processes : It disrupts essential metabolic pathways within microorganisms, thereby inhibiting their growth and reproduction.

Electrochemical Activity

The electrochemical properties of 1-methyl-4,4'-bipyridinium iodide enable its use in:

- Biosensors : The compound can facilitate electron transfer processes, making it suitable for applications in biosensing technologies.

- Bioelectronic Devices : Its ability to form radical cations enhances its utility in various bioelectronic applications.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-methyl-4,4'-bipyridinium iodide demonstrated significant activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of 1-methyl-4,4'-bipyridinium iodide:

- Mechanism of Action : Studies have shown that the compound's interaction with microbial membranes is not solely physical but also involves biochemical pathways that lead to cell death.

- Potential Therapeutic Uses : Given its lower toxicity compared to other viologens like paraquat, there is ongoing research into its application as a safer alternative in agricultural and biomedical fields.

- Electrochemical Applications : The compound's ability to undergo reversible redox reactions positions it as a candidate for innovative applications in materials science and electrochemistry .

常见问题

Q. What synthetic methodologies are recommended for preparing 2,2'-bipyridinium derivatives like 1-methyl-, iodide, and how can purity be optimized?

Basic Research Focus

The synthesis of 2,2'-bipyridinium salts typically involves alkylation of 2,2'-bipyridine with methyl iodide under controlled conditions. For example, 1-methyl-2-phenylpyridin-1-ium iodide is synthesized via quaternization of pyridine derivatives with methyl iodide in anhydrous solvents like acetonitrile . Key steps include:

- Reagent stoichiometry : Use a 1:1 molar ratio of 2,2'-bipyridine to methyl iodide to avoid over-alkylation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Purity is confirmed via melting point analysis, elemental analysis, and NMR to detect residual solvents or byproducts .

Q. How do structural modifications (e.g., methyl substitution) influence the electrochemical properties of 2,2'-bipyridinium salts?

Advanced Research Focus

Methyl substitution at the 1-position alters redox behavior by modulating electron density. Comparative studies using cyclic voltammetry (CV) reveal:

- Reduction potentials : Methyl groups increase electron-withdrawing effects, shifting reduction potentials to more positive values (e.g., values for methylviologen derivatives range from -0.45 to -0.65 V vs. SCE) .

- Reversibility : Steric hindrance from substituents affects redox reversibility. For example, bulkier groups reduce reversibility due to slower electron transfer kinetics.

- Applications : These properties are critical in designing redox-active materials for electrocatalysis or energy storage .

Q. What analytical techniques are essential for resolving contradictions in crystallographic data for hybrid halobismuthates containing 2,2'-bipyridinium cations?

Advanced Research Focus

Conflicting crystallographic data (e.g., anion connectivity in halobismuthates) can arise from polymorphism or solvent inclusion. Key methodologies include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves anion-cation packing modes (e.g., isolated [BiBr] vs. polymeric chains in Compound II ).

- Powder XRD : Differentiates between bulk phase purity and isolated crystal anomalies.

- Thermogravimetric analysis (TGA) : Identifies solvent molecules embedded in the lattice, which may explain discrepancies in reported unit cell parameters .

Q. How can researchers design experiments to study the optical band gap of 2,2'-bipyridinium-based hybrid materials?

Basic Research Focus

Optical band gaps () are determined via UV-Vis diffuse reflectance spectroscopy (DRS) . For example:

- Sample preparation : Grind crystals to a fine powder and mix with BaSO (reference).

- Data analysis : Apply the Kubelka-Munk function to reflectance data, and extrapolate using Tauc plots (e.g., for iodobismuthate Compound VI ).

- Validation : Compare with theoretical DFT calculations to confirm structure-property relationships.

Q. What strategies mitigate challenges in synthesizing symmetrical 6,6'-disubstituted-2,2'-bipyridines for coordination chemistry?

Advanced Research Focus

Symmetrical substitution at the 6,6'-positions is hindered by low yields and toxic reagents (e.g., organometallic intermediates). Improved methods include:

- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with halogenated precursors to enhance regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., from 40% to 65% for 6,6'-dimethyl-2,2'-bipyridine) .

- Characterization : High-resolution mass spectrometry (HRMS) and NMR confirm substitution patterns.

Q. How do solvent and counterion selection impact the stability of 2,2'-bipyridinium salts in aqueous vs. non-aqueous systems?

Basic Research Focus

- Aqueous systems : Iodide counterions enhance solubility but may promote hydrolysis under acidic conditions. Stability is monitored via NMR in DO over 24 hours .

- Non-aqueous systems : Tetrafluoroborate (BF) or hexafluorophosphate (PF) salts improve stability in organic solvents (e.g., acetonitrile) for electrochemical studies .

- Decomposition pathways : UV-Vis spectroscopy tracks absorbance changes indicative of radical formation or degradation .

Q. What methodologies resolve discrepancies in reduction potential measurements for bipyridinium compounds across literature studies?

Advanced Research Focus

Variations in reported values arise from differences in reference electrodes, solvent polarity, or electrolyte concentration. Best practices include:

- Calibration : Use ferrocene/ferrocenium (Fc/Fc) as an internal reference in non-aqueous systems.

- Standardized conditions : Fix electrolyte concentration (e.g., 0.1 M TBAPF in acetonitrile) and temperature (25°C) .

- Reproducibility : Triplicate measurements with freshly purified solvents minimize experimental error.

Q. How can researchers validate the formation of 2,2'-bipyridinium-based coordination complexes with transition metals?

Basic Research Focus

属性

CAS 编号 |

77972-47-5 |

|---|---|

分子式 |

C11H11IN2 |

分子量 |

298.12 g/mol |

IUPAC 名称 |

1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |

InChI |

InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |

InChI 键 |

PIKLCVQDBVTHFG-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |

规范 SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。